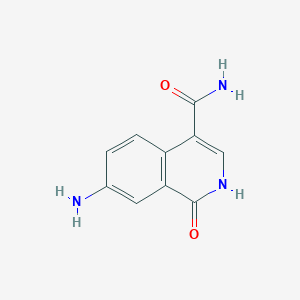

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Descripción

Propiedades

IUPAC Name |

7-amino-1-oxo-2H-isoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-5-1-2-6-7(3-5)10(15)13-4-8(6)9(12)14/h1-4H,11H2,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHYPBQCZODMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction (Ugi-MCR) combined with the ring-opening reaction of furans . The Ugi-MCR provides the amide precursors, which are then subjected to ring-opening reactions catalyzed by acids or transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has been investigated for its potential as a pharmaceutical intermediate . Research indicates its promising biological activities including:

- Antimicrobial Properties: The compound exhibits activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential: Studies have shown that it can inhibit enzymes involved in cell proliferation, suggesting its utility in cancer therapy .

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. It is utilized in creating derivatives that can lead to new drug candidates or functional materials. For instance:

- Isoquinolone Derivatives: this compound can be transformed into isoquinolone derivatives that are relevant in pharmaceuticals .

Biochemical Research

In biochemical applications, this compound has been studied for its role in:

- Enzyme Inhibition: It has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition can be leveraged in cancer treatments to enhance the efficacy of existing therapies like Olaparib .

Case Studies

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of derivatives based on this compound. In vitro assays demonstrated significant inhibition of cancer cell lines at low concentrations, indicating a promising therapeutic profile.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of PARP enzymes using modified versions of the compound showed that certain derivatives achieved over 80% inhibition at low micromolar concentrations. This suggests a strong potential for developing new anticancer agents targeting DNA repair pathways .

Mecanismo De Acción

The mechanism of action of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription . Additionally, it may interact with protein kinases, affecting signal transduction pathways and cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Modifications

Core Heterocycle Variations

- Isoquinoline Derivatives: 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: The isoquinoline core provides a planar aromatic system with a fused benzene ring, enabling π-π stacking interactions. (S)-N-(cyclopropyl(4-fluorophenyl)methyl)-2-(ethylamino)-8-fluoro-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: This derivative (from ) adds fluorine atoms (positions 3 and 8), an ethylamino group (position 2), and a bulky cyclopropyl(4-fluorophenyl)methyl substituent on the carboxamide. These modifications enhance NK3 receptor selectivity by optimizing steric and electronic interactions .

- Quinoline Derivatives: N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47): Replaces the isoquinoline core with a quinoline system, altering the spatial arrangement of substituents. The 4-thioxo group (vs. 4-oxo) increases sulfur-mediated hydrophobic interactions, while the adamantyl group adds rigidity and lipophilicity .

Substituent Effects

Receptor Selectivity and Binding

The 7-amino derivative’s binding to NK3 receptors is attenuated compared to its fluorinated/alkylated counterpart in , which achieves >90% receptor occupancy at 100 nM due to fluorine-induced dipole interactions and steric complementarity . In contrast, quinoline derivatives from lack NK3 activity, instead showing antimicrobial effects linked to their thioxo and adamantyl groups .

Actividad Biológica

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₃. Its structure features an isoquinoline core, which contributes to its biological properties. The presence of the amino and carbonyl groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Table 1: Antitumor Activity Summary

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. In vitro studies demonstrated that some derivatives of this compound showed over 80% inhibition of PARP at concentrations as low as 1 µM, indicating strong potential as a therapeutic agent in cancer treatment .

Table 2: PARP Inhibition Data

| Compound | % Inhibition at 1 µM | IC₅₀ (nM) |

|---|---|---|

| 3l | 85.2 | 156 |

| Olaparib | Reference | - |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes:

- Topoisomerase I Inhibition : The compound binds to the active site of topoisomerase I, preventing it from performing its function in DNA unwinding.

- PARP Inhibition : By inhibiting PARP, the compound disrupts the DNA repair pathway, leading to increased cell death in cancerous tissues.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, although further investigation is needed to fully understand this aspect .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical settings:

- Antitumor Efficacy : A study demonstrated that a derivative exhibited significant tumor reduction in mouse models compared to controls when administered at therapeutic doses .

- Inhibitory Profiles : Another investigation into the inhibitory profiles against PARP revealed that modifications in the chemical structure could enhance potency and selectivity .

Q & A

Q. What are the established synthetic routes for 7-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how are intermediates purified?

The compound can be synthesized via multi-step reactions starting from isatin derivatives. A typical procedure involves refluxing isatin with malonic acid and sodium acetate in acetic acid for 24 hours to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Subsequent bromination or functionalization steps (e.g., coupling with amino acids using HBTU/TEA in DMF at 0°C to room temperature) yield carboxamide derivatives . Purification is achieved via silica gel column chromatography (230–400 mesh), with monitoring by TLC (UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Dissolve samples in DMSO-d6 or CDCl3. Key signals include aromatic protons (δ 6.5–8.5 ppm), carboxamide NH (δ ~10–12 ppm), and dihydroisoquinoline carbonyl carbons (δ ~165–175 ppm). Multiplicity patterns (e.g., doublets for vicinal coupling) help confirm substitution .

- HRMS : Use EI or FAB modes to confirm molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 189.17 (C10H7NO3) corresponds to the carboxylic acid precursor .

Q. How is the antibacterial activity of this compound initially screened, and what bacterial strains are typically tested?

Antibacterial activity is evaluated using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative strains (e.g., Acinetobacter baumannii, Escherichia coli). Dissolve compounds in DMSO and test at concentrations ≤100 µg/mL. Activity varies by substituents; e.g., MIC values of 77.5 µg/mL against A. baumannii have been reported for related derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound derivatives?

- Solvent and coupling agents : Use anhydrous DMF with HBTU and TEA for carboxamide bond formation. Excess amino acid (1.5 mol) improves coupling efficiency .

- Temperature control : Maintain 0°C during reagent addition to minimize side reactions.

- Post-synthesis purification : Employ gradient elution in column chromatography (ethyl acetate/hexane) to separate diastereomers or regioisomers .

Q. What methodological approaches resolve contradictions in bioactivity data across bacterial strains?

- Strain-specific variability : Test against a broader panel of clinically resistant isolates to identify structure-activity trends.

- Solubility limitations : Use alternative solvents (e.g., DMSO:water mixtures) or prodrug strategies to enhance bioavailability .

- Statistical validation : Apply ANOVA or non-parametric tests to confirm significance of MIC differences between derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking studies : Use software like AutoDock to predict interactions with bacterial targets (e.g., DNA gyrase). Prioritize derivatives with high binding affinity to conserved active sites.

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with MIC values to optimize substituent selection .

Q. What strategies address diastereoselectivity challenges in synthesizing tetrahydroisoquinoline derivatives?

- Chiral auxiliaries : Introduce L-amino acids (e.g., L-tryptophan) during coupling to induce stereocontrol .

- Crystallographic analysis : Determine absolute configuration via X-ray diffraction of single crystals (e.g., trans-2-benzyl-3-aryl derivatives) .

Methodological Frameworks for Rigorous Research

- Experimental design : Apply factorial design to test variables (e.g., solvent, temperature, catalyst) systematically .

- Data integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and compliance with safety protocols (e.g., Chemical Hygiene Plan) .

- Ethical and feasibility checks : Align projects with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.